![molecular formula C32H45ClN2O2Pd B13780348 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one](/img/structure/B13780348.png)
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one is a complex organometallic compound. It is known for its applications in catalysis, particularly in organic synthesis. The compound features a palladium center coordinated with an imidazolium ligand and a hydroxypent-en-one moiety, making it a versatile catalyst in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one typically involves the following steps:
Formation of the Imidazolium Salt: The imidazolium salt is prepared by reacting 2,6-di(propan-2-yl)aniline with glyoxal and formaldehyde under acidic conditions.
Ligand Exchange:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For precise control over reaction conditions.
Purification: Using techniques like recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one: undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the palladium center.
Reduction: It can also undergo reduction reactions, particularly in the presence of hydrogen donors.
Substitution: The imidazolium ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or peroxides under mild conditions.
Reduction: Hydrogen gas or hydride donors are typically used.
Substitution: Ligand exchange reactions often require bases like potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized palladium species, while reduction reactions can produce reduced palladium complexes .
科学研究应用
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one: has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug synthesis and development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and materials science.
作用机制
The mechanism by which this compound exerts its effects involves the palladium center facilitating various catalytic cycles. The imidazolium ligand stabilizes the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps in catalytic processes . The (Z)-4-hydroxypent-3-en-2-one ligand can also participate in coordination and activation of substrates .
相似化合物的比较
Similar Compounds
- 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
Uniqueness
The uniqueness of 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one lies in its combination of ligands, which provide both stability and reactivity. This makes it a highly effective catalyst in various organic transformations, distinguishing it from other similar compounds .
属性
分子式 |
C32H45ClN2O2Pd |
|---|---|
分子量 |
631.6 g/mol |
IUPAC 名称 |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C27H37N2.C5H8O2.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4(6)3-5(2)7;;/h9-21H,1-8H3;3,6H,1-2H3;1H;/q-1;;;+2/p-1/b;4-3-;; |
InChI 键 |
NYXUTVXFJJFNHY-MECAPONASA-M |
手性 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C/C(=C/C(=O)C)/O.Cl[Pd+] |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.CC(=CC(=O)C)O.Cl[Pd+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


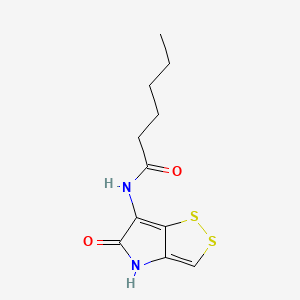
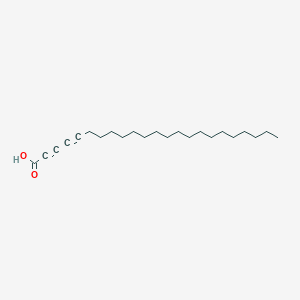
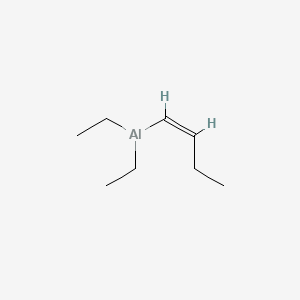
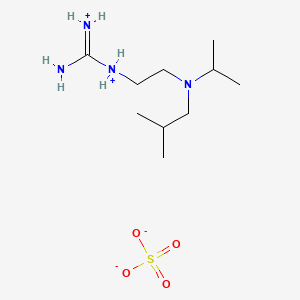
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)

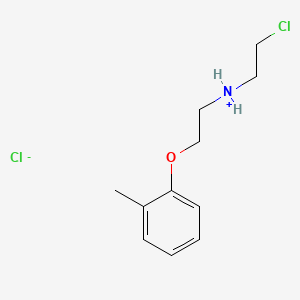

![5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine](/img/structure/B13780330.png)
![Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-](/img/structure/B13780332.png)

![3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13780346.png)


